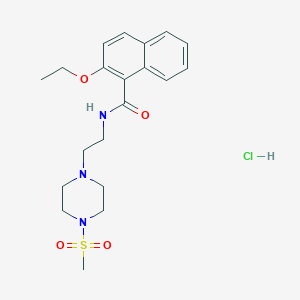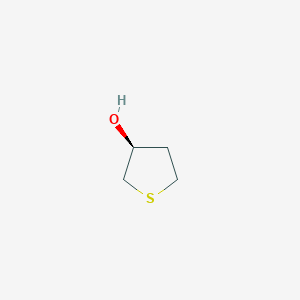
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol that has been widely used in various scientific research applications. This compound is synthesized through a multi-step process, and its unique structure has led to its use in a variety of biochemical and physiological studies. In
科学的研究の応用
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has been widely used in various scientific research applications due to its unique structure and properties. One of the primary applications of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is in the study of enzyme-catalyzed reactions. This compound has been shown to be an effective substrate for a variety of enzymes, including alcohol dehydrogenases and cytochrome P450 enzymes. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been used in the study of protein-ligand interactions, as it can form stable complexes with a variety of proteins.
作用機序
The mechanism of action of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is complex and not fully understood. However, it is believed that (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol acts as a co-factor in enzyme-catalyzed reactions, facilitating the transfer of electrons and protons between the enzyme and substrate. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been shown to interact with a variety of proteins, including cytochrome P450 enzymes and alcohol dehydrogenases, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has a variety of biochemical and physiological effects that make it a useful compound for scientific research. This compound has been shown to be an effective substrate for a variety of enzymes, and it can also form stable complexes with proteins. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the primary advantages of using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol in lab experiments is its high degree of enantiomeric purity, which allows for more accurate and reproducible results. (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is also a relatively stable compound that can be stored for extended periods without degradation. However, the synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratory settings.
将来の方向性
There are many future directions for research involving (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol. One potential area of research is the development of new enzyme-catalyzed reactions using (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol as a substrate. Another potential direction is the study of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol's interactions with proteins, which may provide insight into its mechanism of action. Additionally, the antioxidant properties of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol may be useful in the development of new treatments for oxidative stress-related diseases. Overall, (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a versatile compound with many potential applications in scientific research.
合成法
The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol involves a multi-step process that begins with the reaction of 2-methyl-1,3-propanediol with oxirane, followed by the addition of sodium hydride and 2-methyltetrahydrofuran. This process results in the formation of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol with a high degree of enantiomeric purity. The synthesis of (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol is a complex process that requires careful attention to detail, and it is typically performed by experienced chemists in a laboratory setting.
特性
IUPAC Name |
(2R)-2-methyl-3-(oxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8-3-2-4-10-8/h7-9H,2-6H2,1H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOASAKTOAKPAB-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(oxolan-2-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(3-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B2441141.png)
![4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2441142.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)
![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)


![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
